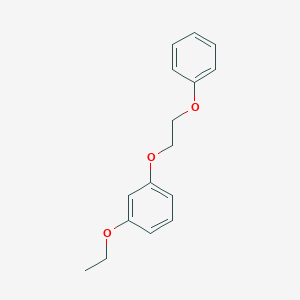

1-ethoxy-3-(2-phenoxyethoxy)benzene

Description

1-Ethoxy-3-(2-phenoxyethoxy)benzene is a substituted benzene derivative featuring an ethoxy group at position 1 and a phenoxyethoxy side chain at position 3. The phenoxyethoxy moiety consists of an ethylene glycol ether linkage terminated by a phenyl group, imparting both hydrophobicity and electronic effects. This compound is structurally analogous to intermediates used in pharmaceuticals and agrochemicals due to its ether-based functionalization, which enhances solubility and reactivity in organic syntheses .

Properties

IUPAC Name |

1-ethoxy-3-(2-phenoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-2-17-15-9-6-10-16(13-15)19-12-11-18-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULVWRMJZGITKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethoxy-3-(2-phenoxyethoxy)benzene typically involves the reaction of 1-ethoxybenzene with 2-phenoxyethanol under specific conditions. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate. In this case, sodium ethoxide can be reacted with 2-phenoxyethanol to form the desired product.

Industrial Production Methods

Industrial production of 1-ethoxy-3-(2-phenoxyethoxy)benzene may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-ethoxy-3-(2-phenoxyethoxy)benzene can undergo various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reactions include nitration, sulfonation, and halogenation.

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into simpler aromatic ethers or alcohols.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

Nitration: Formation of nitro derivatives.

Sulfonation: Formation of sulfonic acid derivatives.

Halogenation: Formation of halogenated derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of simpler aromatic ethers or alcohols.

Scientific Research Applications

1-ethoxy-3-(2-phenoxyethoxy)benzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxy-3-(2-phenoxyethoxy)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its aromatic and ether functionalities. These interactions can lead to changes in molecular pathways and biological activities, making it a valuable compound for research and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-ethoxy-3-(2-phenoxyethoxy)benzene and related compounds:

Key Comparative Insights :

Electronic Effects: The ethoxy and phenoxyethoxy groups in the target compound donate electrons via resonance, enhancing aromatic ring reactivity compared to electron-withdrawing groups (e.g., Br in or F in ). This electron density may stabilize intermediates in electrophilic substitution reactions.

In contrast, smaller substituents (e.g., -CH₃ in or -CH₂CH₃ in ) minimize such effects.

Solubility and Hydrophobicity :

- Ether linkages improve solubility in polar aprotic solvents (e.g., DMSO, THF) compared to purely alkyl-substituted derivatives (e.g., ). However, the phenyl group increases hydrophobicity relative to halogenated analogs ().

Synthetic Routes: The target compound may be synthesized via Williamson ether synthesis, leveraging nucleophilic attack of phenoxyethoxide on a bromo- or tosyl-substituted benzene precursor. This aligns with methods used for 1-(2-bromoethoxy)-3-methylbenzene and other ether derivatives .

Stability Under Electron Impact: Studies on benzene derivatives (e.g., ) reveal that substituents influence fragmentation patterns during electron-stimulated desorption (ESD). The phenoxyethoxy group likely undergoes cleavage at the ether linkage, producing fragments like C₆H₅O⁻ or CH₂CH₂O⁻, whereas halogenated analogs () may release Br⁻ or F⁻ ions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.